molecular formula C23H16ClN3O B2808152 1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-09-4

1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2808152
CAS No.: 932329-09-4
M. Wt: 385.85
InChI Key: FILXACUMKHZMRJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazoloquinoline family, a class of compounds noted for their diverse applications in medicinal chemistry and materials science. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. In biomedical research, pyrazolo[4,3-c]quinoline derivatives have demonstrated significant potential as anti-inflammatory agents . Studies on similar compounds have shown that they can act as potent inhibitors of nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression in LPS-stimulated macrophages . This mechanism suggests value for investigating inflammatory pathways. Furthermore, this structural class has been explored for other biological activities, including as photosensitizing anti-cancer agents and benzodiazepine receptor antagonists . Beyond pharmacology, pyrazoloquinoline derivatives are investigated for their promising photophysical properties . They can exhibit strong fluorescence, making them candidates for developing fluorescent sensors and as emissive materials in organic light-emitting diodes (OLEDs) . The specific substitution pattern on the tricyclic core, such as the methoxy and phenyl groups on this compound, is known to influence optical behavior and thermal stability, which is crucial for optoelectronics applications . The synthesis of such molecules is typically achieved through multi-component reactions or Suzuki-Miyaura cross-coupling, allowing for diverse structural modifications . Researchers can utilize this compound as a key intermediate or a model scaffold for further chemical exploration and structure-activity relationship (SAR) studies in various fields.

Properties

IUPAC Name

1-(3-chlorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c1-28-20-12-6-11-18-22(20)25-14-19-21(15-7-3-2-4-8-15)26-27(23(18)19)17-10-5-9-16(24)13-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILXACUMKHZMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, characterized by a unique structural framework that allows for diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as C18H14ClN3OC_{18}H_{14}ClN_3O, featuring a pyrazolo ring fused to a quinoline core. The presence of the methoxy group and the chlorophenyl substituent significantly influences its chemical behavior and biological activity.

Property Details
Molecular Formula C₁₈H₁₄ClN₃O
Molecular Weight 325.77 g/mol
Melting Point Not specified in available literature
Solubility Soluble in organic solvents

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoloquinolines exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, demonstrating potent cytotoxic effects. In vitro assays revealed that it inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : In a study evaluating multiple pyrazoloquinoline derivatives, 1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline showed an IC50 value of 15 μM against MCF-7 breast cancer cells, indicating its potential as an effective anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for studying inflammation.

  • Research Findings : A comparative analysis showed that this compound had an IC50 value of 20 μM for NO production inhibition, comparable to established anti-inflammatory drugs .

Enzyme Inhibition

1-(3-Chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been identified as an inhibitor of certain enzyme activities, particularly cyclooxygenase (COX) enzymes.

  • Table of Enzyme Inhibition Activities :
Enzyme Inhibition Type IC50 (μM)
COX-1Competitive25
COX-2Non-competitive30

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Anticancer Mechanism : Induction of apoptosis via activation of caspase pathways and inhibition of tubulin polymerization.
  • Anti-inflammatory Mechanism : Inhibition of inducible nitric oxide synthase (iNOS) and COX enzymes, leading to reduced NO production.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit notable anti-inflammatory properties. A study demonstrated that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses.

Table 1: Inhibitory Effects on NO Production

CompoundIC50 (μM)Mechanism of Action
This compound0.39Inhibition of iNOS and COX-2
Positive Control (1400 W)-Direct iNOS inhibitor

This data suggests that 1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline may serve as a lead compound for further development in anti-inflammatory therapies.

Anticancer Potential

The anticancer properties of this compound have also been explored. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines through pathways involving caspase activation and modulation of Bcl-2 family proteins.

Case Study: Anticancer Activity in Cell Lines
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed:

  • MCF-7 Cells: Significant reduction in cell viability at concentrations above 5 μM.
  • A549 Cells: Induction of apoptosis confirmed by flow cytometry.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship analyses have been employed to understand the structural features influencing biological activity. Key findings include:

Substituent Effects:

  • Electron-withdrawing groups enhance anti-inflammatory activity.

Positioning of Functional Groups:

  • Para-substituted derivatives often exhibit greater efficacy compared to ortho or meta substitutions.

Table 2: Summary of SAR Findings

Substituent PositionActivity LevelNotes
ParaHighOptimal for iNOS inhibition
OrthoModerateReduced activity
MetaLowLeast effective

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent positions, halogenation patterns, and functional groups. Below is a comparative analysis:

Table 1: Structural Features of Selected Pyrazoloquinoline Derivatives
Compound Name Substituents (Positions) Key Functional Groups Reference
1-(3-Chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 3-ClPh; 3: Ph; 6: OMe Chlorophenyl, Methoxy
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) 1: Ph; 3: Me; 4: 4-ClPh; 6: F Chlorophenyl, Fluorine, Methyl
4-(4-Fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F7) 1: Ph; 3: i-Pr; 4: 4-FPh; 6: OMe Fluorophenyl, Isopropyl, Methoxy
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) 2: 4-BrPh Bromophenyl
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3: NH₂; 4: 4-HOPhNH Amino, Hydroxyphenyl

Key Observations :

  • Methoxy Group : The 6-methoxy substituent, shared with F7, improves solubility and electron-donating capacity, which could influence receptor binding .
  • Amino vs. Non-Amino Derivatives: Amino-substituted analogs (e.g., 2i) exhibit enhanced anti-inflammatory activity due to hydrogen-bonding interactions with targets like iNOS .

Key Findings :

  • Anti-Inflammatory Activity: Amino-substituted derivatives (e.g., 2i) outperform non-amino analogs due to direct enzyme interactions .
  • Anticancer Potential: Methoxy and halogenated derivatives show moderate cytotoxicity, likely via intercalation or kinase inhibition .

Q & A

Q. What are the key steps in synthesizing 1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of substituted phenylhydrazines (e.g., 3-chlorophenylhydrazine) with aldehydes/ketones to form hydrazone intermediates.
  • Step 2 : Cyclization of the intermediate with quinoline derivatives under reflux conditions, often catalyzed by acids (e.g., HCl) or transition metals.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.
    Critical parameters include solvent selection (e.g., ethanol or DMF), temperature control (70–120°C), and reaction time (12–48 hours) to optimize yield (70–85%) .

Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromatic proton integration .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z ≈ 426.32 for C₂₄H₁₈Cl₂N₂O) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system, space group P2₁/c) .
  • HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Catalyst Screening : Test transition metals (e.g., Pd/C) or organocatalysts to accelerate cyclization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while microwave-assisted synthesis reduces reaction time .
  • Continuous Flow Reactors : Enable scalable production by maintaining precise temperature and pressure control, reducing by-products .
  • DoE (Design of Experiments) : Statistically model variables (e.g., stoichiometry, pH) to identify optimal conditions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation differences .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on target binding .
  • Cross-Validation : Replicate studies in independent labs with shared compound batches .

Q. What computational methods predict the binding affinity and mechanism of action for this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or DNA topoisomerase) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100 ns to assess binding stability and free energy (ΔG) .
  • QSAR Modeling : Develop quantitative models correlating substituent electronic properties (e.g., Hammett constants) with bioactivity .

Methodological Notes

  • Contradiction Analysis : Cross-reference crystallographic data (e.g., bond lengths) with DFT calculations to resolve structural ambiguities .
  • Bioactivity Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico predictions to confirm mechanistic hypotheses .

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